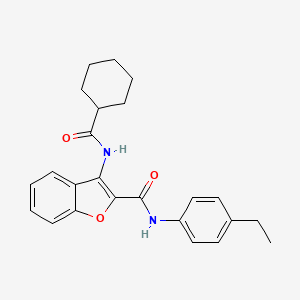
3-cyclohexaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclohexaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.
Amidation Reaction: The cyclohexanecarboxamide group can be introduced via an amidation reaction using cyclohexanecarboxylic acid and an amine derivative.
Substitution Reaction: The N-(4-ethylphenyl) group can be introduced through a substitution reaction using 4-ethylphenylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the amide or benzofuran ring, potentially yielding reduced forms of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups such as halogens or nitro groups.
科学的研究の応用
Chemistry
In chemistry, 3-cyclohexaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, derivatives of benzofuran compounds are often explored for their therapeutic potential. This compound could be a candidate for drug development, particularly if it exhibits promising pharmacological activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
作用機序
The mechanism of action of 3-cyclohexaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, if it exhibits anti-inflammatory activity, it may inhibit key enzymes involved in the inflammatory response.
類似化合物との比較
Similar Compounds
Benzofuran-2-carboxamide: A simpler analog without the cyclohexanecarboxamido and N-(4-ethylphenyl) groups.
N-(4-ethylphenyl)benzofuran-2-carboxamide: Lacks the cyclohexanecarboxamido group.
3-(cyclohexanecarboxamido)benzofuran-2-carboxamide: Lacks the N-(4-ethylphenyl) group.
Uniqueness
The uniqueness of 3-cyclohexaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This combination can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
特性
IUPAC Name |
3-(cyclohexanecarbonylamino)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-2-16-12-14-18(15-13-16)25-24(28)22-21(19-10-6-7-11-20(19)29-22)26-23(27)17-8-4-3-5-9-17/h6-7,10-15,17H,2-5,8-9H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSOQQYZLSVCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
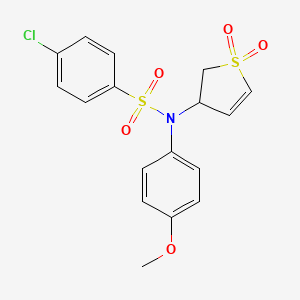
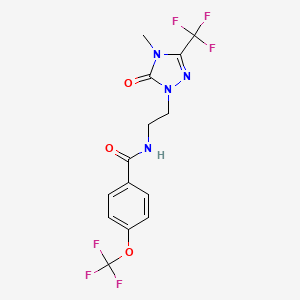
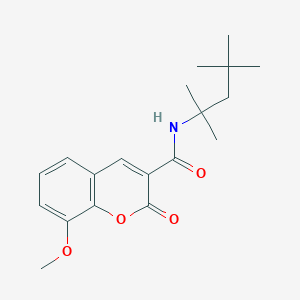
![{[5-(Dimethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2747187.png)
![N-(3-chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2747188.png)
![2-((1-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B2747189.png)
![1-[4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2747190.png)
![2-methoxy-5-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)benzamide](/img/structure/B2747191.png)
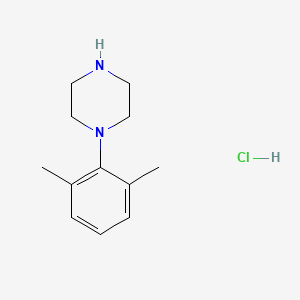
![3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL](/img/structure/B2747196.png)
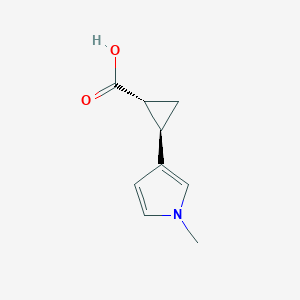
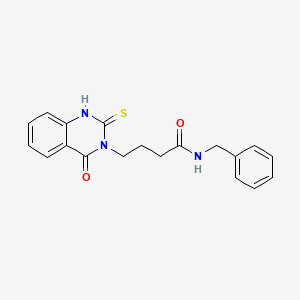
![3-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)benzofuran-2-carboxamide](/img/structure/B2747201.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2747202.png)
